Aminopyrifen

Catalog No.
S518632
CAS No.
1531626-08-0
M.F
C20H18N2O3
M. Wt
334.37
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopyrifen

CAS Number

1531626-08-0

Product Name

Aminopyrifen

IUPAC Name

(4-Phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate

Molecular Formula

C20H18N2O3

Molecular Weight

334.37

InChI

1S/C20H18N2O3/c1-14-7-12-18(19(21)22-14)20(23)24-13-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,21,22)

InChI Key

PWWPULQZEAPTTB-UHFFFAOYSA-N

SMILES

Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1

Solubility

Soluble in DMSO

Synonyms

Aminopyrifen

Description

The exact mass of the compound Aminopyrifen is 334.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminopyrifen, chemically known as 4-phenoxybenzyl 2-amino-6-methylnicotinate, is a novel fungicide that has garnered attention for its potent antifungal properties. It operates primarily by inhibiting specific proteins involved in the biosynthesis of glycosylphosphatidylinositol anchors, which are critical for fungal cell wall integrity and function. This compound has been shown to effectively suppress the growth of various phytopathogenic fungi, including species such as Neurospora crassa and Botrytis cinerea .

That contribute to its biological activity. The primary mechanism involves the inhibition of the GWT-1 protein, which plays a role in glycosylphosphatidylinositol-anchor biosynthesis. This inhibition disrupts cell wall formation in fungi, leading to impaired growth and viability. The compound's efficacy is attributed to its ability to interact with specific molecular targets within the fungal cells, resulting in significant antifungal activity .

The antifungal activity of aminopyrifen has been extensively studied. It demonstrates strong inhibitory effects against a range of fungal pathogens. For instance, it effectively inhibits the mycelial growth of Neurospora crassa and shows significant activity against Botrytis cinerea, with superior performance compared to traditional fungicides like boscalid . The compound's mode of action primarily involves disrupting essential biosynthetic pathways in fungi, thereby preventing normal cellular functions.

Aminopyrifen can be synthesized through various chemical pathways. One common method involves the acylation of substituted nicotinic acids with phenoxybenzyl amines under controlled conditions. This process typically includes steps such as:

  • Formation of Acyl Chlorides: Substituted nicotinic acids are treated with reagents like oxalyl chloride to form acyl chlorides.
  • Acylation Reaction: The acyl chlorides are then reacted with phenoxybenzyl amines to yield aminopyrifen derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Aminopyrifen is primarily used as a fungicide in agricultural settings, targeting a variety of plant pathogens that threaten crop yields. Its effectiveness against resistant strains of fungi makes it a valuable tool in integrated pest management strategies. Additionally, research continues into its potential applications beyond agriculture, such as in pharmaceuticals targeting fungal infections .

Studies on the interactions of aminopyrifen with other compounds have revealed its potential synergistic effects when used in combination with other fungicides. For example, combining aminopyrifen with strobilurin-type compounds has shown enhanced efficacy against certain fungal species. These interactions are critical for developing effective treatment regimens that minimize resistance development in pathogens .

Several compounds exhibit antifungal properties similar to aminopyrifen, including:

  • Boscalid: A widely used fungicide that inhibits succinate dehydrogenase in fungi.
  • Fludioxonil: A fungicide that disrupts cellular signaling pathways.
  • Kresoxim-methyl: A strobilurin-type fungicide that inhibits mitochondrial respiration.
CompoundMechanism of ActionUnique Features
AminopyrifenInhibits GWT-1 proteinTargets glycosylphosphatidylinositol biosynthesis
BoscalidInhibits succinate dehydrogenaseBroad-spectrum activity against various fungi
FludioxonilDisrupts cellular signalingEffective against resistant strains
Kresoxim-methylInhibits mitochondrial respirationKnown for its systemic properties

Aminopyrifen stands out due to its specific target within fungal cells, focusing on glycosylphosphatidylinositol anchor biosynthesis rather than broader metabolic pathways targeted by other fungicides. This specificity may contribute to its effectiveness against resistant fungal strains and reduce off-target effects on beneficial microorganisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

334.1317

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Tomco PL, Duddleston KN, Schultz EJ, Hagedorn B, Stevenson TJ, Seefeldt SS. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environ Toxicol Chem. 2016 Feb;35(2):485-93. doi: 10.1002/etc.3222. Epub 2016 Jan 8. PubMed PMID: 26313564.
2: Pfleeger T, Blakeley-Smith M, Lee EH, King G, Plocher M, Olszyk D. Effects of single and multiple applications of glyphosate or aminopyralid on simple constructed plant communities. Environ Toxicol Chem. 2014 Oct;33(10):2368-78. doi: 10.1002/etc.2686. Epub 2014 Aug 29. PubMed PMID: 25043825.
3: Pfleeger T, Blakeley-Smith M, King G, Henry Lee E, Plocher M, Olszyk D. The effects of glyphosate and aminopyralid on a multi-species plant field trial. Ecotoxicology. 2012 Oct;21(7):1771-87. doi: 10.1007/s10646-012-0912-5. Epub 2012 May 1. PubMed PMID: 22547211.

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